molecular formula C15H15N3S B11589827 5,6-dimethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

5,6-dimethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11589827
M. Wt: 269.4 g/mol
InChI Key: AQTMIFPBYXUMBN-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants such as calcium chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

5,6-dimethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with DNA synthesis and cell division, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its biological activity and make it a valuable compound for drug development and material science .

Properties

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

5,6-dimethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H15N3S/c1-9-4-6-12(7-5-9)18-14-13-10(2)11(3)19-15(13)17-8-16-14/h4-8H,1-3H3,(H,16,17,18)

InChI Key

AQTMIFPBYXUMBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(SC3=NC=N2)C)C

Origin of Product

United States

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